molecular formula C15H13N3O B15095242 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B15095242
M. Wt: 251.28 g/mol
InChI Key: KNQBJBPPBWLEBN-UHFFFAOYSA-N
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Description

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a high-value chemical scaffold in organic and medicinal chemistry research. This compound features a 1,3,4-oxadiazole ring, a privileged structure known for its diverse biological activities, which serves as a central linker connecting a p -tolyl and a p -aminophenyl group . The presence of the aniline (primary amine) functional group makes this molecule a versatile building block for further synthetic elaboration. Researchers can readily functionalize this site through diazotization reactions to create novel azo dyes or form amide and Schiff base linkages for the development of more complex molecular architectures . The 1,3,4-oxadiazole core is of significant research interest due to its wide spectrum of reported pharmacological properties. Compounds containing this heterocycle have demonstrated potential anticancer , antibacterial, antifungal, and anti-inflammatory activities in research settings . The structural motif of an aniline-linked 1,3,4-oxadiazole is frequently explored in the synthesis of novel molecules for biological evaluation, including anticancer screening against various cell lines . Beyond biomedical applications, conjugated systems incorporating the 1,3,4-oxadiazole ring are investigated for their electron-transfer and luminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other advanced materials . Handling Note: This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All customer orders are subject to an internal onboarding process and verification.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9H,16H2,1H3

InChI Key

KNQBJBPPBWLEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the reaction of 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with aniline and phosphoryl chloride to yield the desired oxadiazole compound .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, its anticancer activity is attributed to the inhibition of tyrosine kinases, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
  • 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Uniqueness

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct biological activities compared to other similar compounds. Its methylphenyl group enhances its lipophilicity, potentially improving its cellular uptake and efficacy .

Q & A

Q. What are the established synthetic routes for 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline, and how are intermediates characterized?

Answer: The compound is typically synthesized via cyclization of acylthiosemicarbazides or condensation reactions. For example, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol can be reacted with iodomethane in methanol under nitrogen to introduce the methylthio group, followed by purification via column chromatography . Intermediates are characterized using melting point analysis, TLC, and spectroscopic methods (IR, NMR) to confirm functional groups and regioselectivity .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Answer:

  • 1H/13C NMR : Aromatic protons appear as doublets in the range δ 7.2–8.4 ppm, while the oxadiazole ring protons are observed as singlets (e.g., δ 8.43 ppm for analogous structures) .
  • IR : Strong absorption bands at ~1600–1650 cm⁻¹ (C=N stretching) and ~3200–3400 cm⁻¹ (NH₂ bending) confirm the oxadiazole and aniline moieties .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 272.05852 for derivatives) align with calculated molecular weights .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Answer: Key parameters include:

  • Solvent Choice : Ethanol or methanol improves solubility of intermediates .
  • Catalysis : Acidic conditions (e.g., H₂SO₄) enhance cyclization efficiency for oxadiazole formation .
  • Temperature Control : Reactions performed at 60–80°C reduce side products .
    Yield optimization requires iterative HPLC analysis (e.g., C18 columns, acetonitrile/water mobile phase) to monitor purity .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak splitting .
  • X-ray Crystallography : Resolve ambiguities by comparing experimental bond lengths/angles (e.g., C–N = 1.33 Å in oxadiazole rings) with crystallographic databases (CCDC) .
  • DFT Calculations : Validate electronic environments using B3LYP/6-31G(d) models to predict chemical shifts .

Q. What computational methods predict the compound’s electronic properties for material science applications?

Answer:

  • Density Functional Theory (DFT) : B3LYP hybrid functionals calculate HOMO-LUMO gaps (e.g., ~3.5 eV for oxadiazoles) to assess charge transport in semiconductors .
  • Mercury Software : Analyze crystal packing (e.g., π-π stacking distances of 3.6–3.8 Å) to correlate structure with optoelectronic behavior .

Q. What strategies are used to evaluate biological activity, such as anticancer potential?

Answer:

  • In Vitro Assays :
    • Anticancer : MTT assays against cell lines (e.g., CCRF-CEM) with IC₅₀ values calculated from dose-response curves .
    • Antioxidant : DPPH radical scavenging assays measure IC₅₀ (e.g., 15.14 μM for derivatives) .
  • Structure-Activity Relationships (SAR) : Substituent variation (e.g., trifluoromethyl groups) enhances bioactivity by modulating lipophilicity .

Q. How is crystal structure refinement performed to resolve disorder in the oxadiazole ring?

Answer:

  • Single-Crystal X-ray Diffraction : Data collected at 291 K (λ = 0.71073 Å) with SHELXL refinement (R₁ < 0.05) .
  • Hydrogen Bonding Analysis : N–H⋯N interactions (e.g., 2.89 Å) stabilize the 3D network; PLATON validates void spaces .
  • Displacement Parameters : Anisotropic refinement of thermal motion (Uᵢⱼ) distinguishes static disorder from dynamic effects .

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